molecular formula C8H9BrIN B6211073 2-bromo-4-iodo-N,N-dimethylaniline CAS No. 1307237-38-2

2-bromo-4-iodo-N,N-dimethylaniline

Cat. No.: B6211073
CAS No.: 1307237-38-2
M. Wt: 326
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Description

2-bromo-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrIN It is a derivative of aniline, featuring bromine and iodine substituents on the benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-iodo-N,N-dimethylaniline typically involves the bromination and iodination of N,N-dimethylaniline. One common method is to first brominate N,N-dimethylaniline using bromine in the presence of a catalyst, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often include solvents such as acetic acid or chloroform, and the reactions are carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-4-iodo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-iodo-N,N-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-dimethylaniline
  • 2-iodo-N,N-dimethylaniline
  • 4-iodo-N,N-dimethylaniline

Uniqueness

2-bromo-4-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine substituents on the benzene ring. This dual halogenation can impart distinct chemical reactivity and properties compared to compounds with only one halogen substituent. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

CAS No.

1307237-38-2

Molecular Formula

C8H9BrIN

Molecular Weight

326

Purity

95

Origin of Product

United States

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